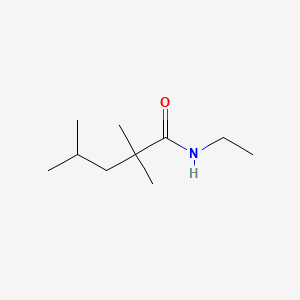
N-Ethyl-2,2,4-trimethylvaleramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-2,2,4-trimethylvaleramide is an organic compound with the molecular formula C10H21NO. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethyl-2,2,4-trimethylvaleramide can be synthesized through several methods. One common approach involves the reaction of 2,2,4-trimethylvaleric acid with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-2,2,4-trimethylvaleramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-2,2,4-trimethylvaleramide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: This compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Ethyl-2,2,4-trimethylvaleramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-2,2,4-trimethylvaleramide
- N-Propyl-2,2,4-trimethylvaleramide
- N-Butyl-2,2,4-trimethylvaleramide
Uniqueness
N-Ethyl-2,2,4-trimethylvaleramide is unique due to its specific ethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
59410-29-6 |
|---|---|
Molekularformel |
C10H21NO |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
N-ethyl-2,2,4-trimethylpentanamide |
InChI |
InChI=1S/C10H21NO/c1-6-11-9(12)10(4,5)7-8(2)3/h8H,6-7H2,1-5H3,(H,11,12) |
InChI-Schlüssel |
SKTXMQIOGATBLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C(C)(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


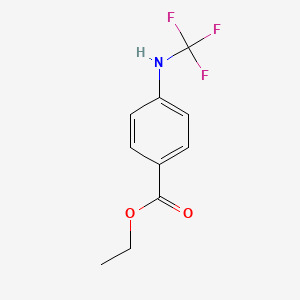
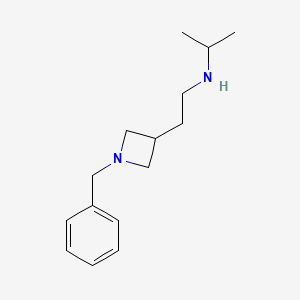
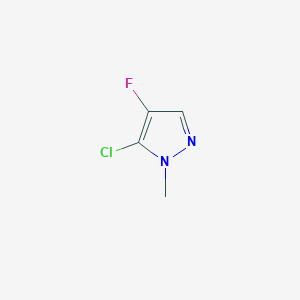
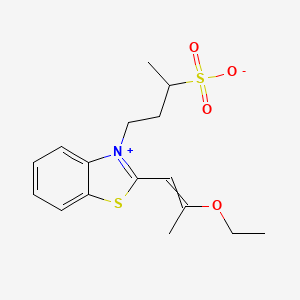
![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
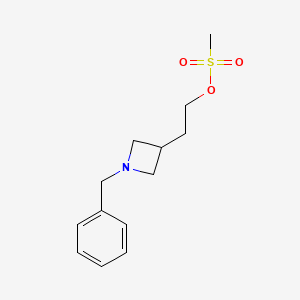

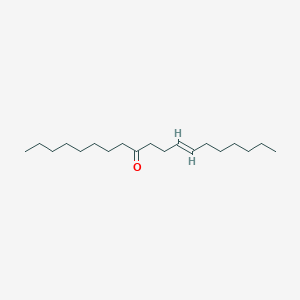
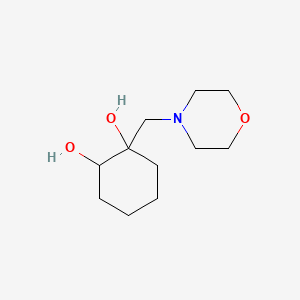
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
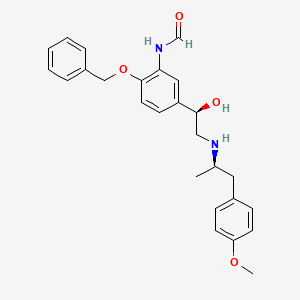
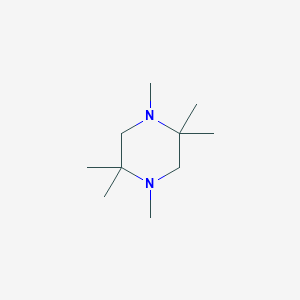
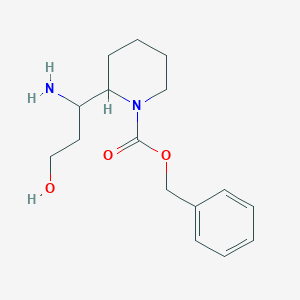
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
